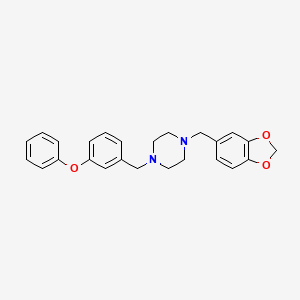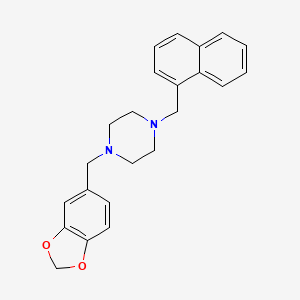![molecular formula C17H19BrN2O3 B3452959 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromofuran-2-yl)methyl]piperazine](/img/structure/B3452959.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromofuran-2-yl)methyl]piperazine
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromofuran-2-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole and a bromofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromofuran-2-yl)methyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and bromofuran intermediates, followed by their coupling with piperazine.
-
Preparation of Benzodioxole Intermediate
Starting Material: 1,3-benzodioxole
Reaction: Alkylation with a suitable alkyl halide in the presence of a base.
Conditions: Solvent such as dimethylformamide (DMF), temperature around 80°C.
-
Preparation of Bromofuran Intermediate
Starting Material: Furan
Reaction: Bromination using bromine or N-bromosuccinimide (NBS).
Conditions: Solvent such as chloroform, room temperature.
-
Coupling Reaction
Starting Materials: Benzodioxole intermediate, bromofuran intermediate, and piperazine.
Reaction: Nucleophilic substitution reaction.
Conditions: Solvent such as ethanol, temperature around 60°C.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromofuran-2-yl)methyl]piperazine can undergo various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Acidic or basic medium, room temperature.
Products: Oxidized derivatives of the benzodioxole and bromofuran moieties.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Solvent such as ethanol, room temperature.
Products: Reduced derivatives of the benzodioxole and bromofuran moieties.
-
Substitution
Reagents: Various nucleophiles such as amines, thiols.
Conditions: Solvent such as dimethyl sulfoxide (DMSO), elevated temperature.
Products: Substituted derivatives at the piperazine ring.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromofuran-2-yl)methyl]piperazine has several applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Studied for its pharmacokinetics and pharmacodynamics in preclinical models.
-
Industry
- Used in the development of novel materials with specific electronic or optical properties.
- Investigated for its potential use in sensors and other analytical devices.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromofuran-2-yl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzodioxole and bromofuran moieties may contribute to its binding affinity and specificity through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
1-(1,3-benzodioxol-5-ylmethyl)piperazine dihydrochloride
- Similar structure but lacks the bromofuran moiety.
- Used as a pharmaceutical intermediate.
-
1-(1,3-Benzodioxol-5-yl)-2-[methyl(propyl)amino]-1-propanone hydrochloride
- Contains a benzodioxole moiety but differs in the amine substitution.
- Studied for its potential pharmacological properties.
-
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-pentanone
- Similar benzodioxole structure but with different alkyl substitution.
- Investigated for its chemical reactivity and potential applications.
Uniqueness
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromofuran-2-yl)methyl]piperazine is unique due to the presence of both benzodioxole and bromofuran moieties, which may confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromofuran-2-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c18-17-4-2-14(23-17)11-20-7-5-19(6-8-20)10-13-1-3-15-16(9-13)22-12-21-15/h1-4,9H,5-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPPFIKZNCESJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ETHYL 2-{[3-(CYCLOHEXYLMETHYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETATE](/img/structure/B3452891.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(cyclopentylmethyl)-4(3H)-quinazolinone](/img/structure/B3452899.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3452915.png)
![4-[2-(3-Methoxycarbonylphenyl)-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid](/img/structure/B3452922.png)
![4-methyl-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B3452928.png)
![3-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3452935.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B3452941.png)
![2-(2,4-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3452949.png)

![3-[(4-methylpiperazin-1-yl)methyl]-4-(3-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B3452951.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3-dichlorophenyl)methyl]piperazine](/img/structure/B3452954.png)


![1-(4-Chlorophenyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine](/img/structure/B3452966.png)
